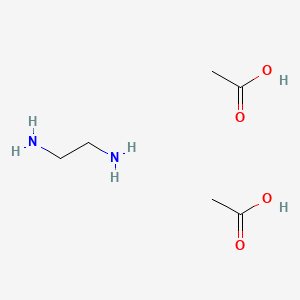

Ethylenediamine diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXQBSJDTDGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436235 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38734-69-9 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethylenediamine Diacetate and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethylenediamine (B42938) diacetate, a compound often referred to interchangeably with Ethylenediamine-N,N'-diacetic acid (EDDA), leading to significant confusion. This document delineates the distinct properties of both entities to provide clarity for researchers, scientists, and drug development professionals. We will address Ethylenediammonium diacetate (the salt) and Ethylenediamine-N,N'-diacetic acid (the chelating agent) separately, presenting their properties, experimental protocols for their characterization, and relevant chemical diagrams.

Disambiguation: Ethylenediamine Diacetate vs. Ethylenediamine-N,N'-diacetic acid (EDDA)

It is crucial to distinguish between two compounds often referred to by similar names:

-

Ethylenediammonium Diacetate : This is the salt formed from the acid-base reaction between one molecule of ethylenediamine and two molecules of acetic acid. Its chemical structure is that of an ammonium (B1175870) salt.

-

Ethylenediamine-N,N'-diacetic acid (EDDA) : This is a tetradentate chelating agent where two carboxymethyl groups are covalently attached to the nitrogen atoms of the ethylenediamine backbone.

This guide will detail the properties of both compounds to ensure accurate application in research and development.

Ethylenediammonium Diacetate

Ethylenediammonium diacetate is primarily utilized as a catalyst in organic synthesis, for instance, in the Henry reaction and Tandem-Knoevenagel-Hetero-Diels-Alder reactions.[1][2]

Physical and Chemical Properties

The physical and chemical properties of ethylenediammonium diacetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38734-69-9 | [3][4] |

| Molecular Formula | C6H16N2O4 (or C2H8N2·2C2H4O2) | [4][5] |

| Molecular Weight | 180.20 g/mol | [3][4][5] |

| Appearance | Colorless needles or off-white solid | [1][6] |

| Melting Point | 114-120 °C | [1][7][8] |

| Solubility | Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, and toluene. Insoluble in ether. | [1][2][6] |

| Stability | Stable under recommended storage conditions. | [9] |

Experimental Protocols

A common method for the synthesis of ethylenediammonium diacetate involves the reaction of ethylenediamine with acetic acid in a suitable solvent.[1][10]

Materials:

-

Ethylenediamine (dry)

-

Glacial acetic acid

-

Diethyl ether (dry)

-

Methanol

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

In a beaker, dissolve 12.0 g (0.2 mol) of dry ethylenediamine in 100 ml of dry ether.[1]

-

Place the beaker in an ice bath to cool the solution.

-

Prepare a solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 ml of ether.[1]

-

Slowly add the acetic acid solution to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.[1]

-

After the addition is complete, allow the mixture to crystallize overnight. For enhanced crystallization, the mixture can be left at 4°C for 14 hours.[1][10]

-

Collect the resulting crystals by suction filtration and wash them with ether.[1]

-

For purification, recrystallize the crude product from approximately 50 ml of methanol.[1]

-

Dry the purified colorless needles in a vacuum desiccator. The expected yield is approximately 27.5 g (75%).[1]

The melting point of the synthesized ethylenediammonium diacetate can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Logical Relationships and Workflows

The synthesis of ethylenediammonium diacetate follows a straightforward acid-base reaction.

Ethylenediamine-N,N'-diacetic acid (EDDA)

Ethylenediamine-N,N'-diacetic acid (EDDA) is a versatile chelating agent used in various applications, including the synthesis of metal complexes with potential therapeutic properties.[11][12] It acts as a haemostatic agent and is a key component in the synthesis of more complex molecules.[11][13]

Physical and Chemical Properties

The physical and chemical properties of EDDA are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5657-17-0 | [11][14] |

| Molecular Formula | C6H12N2O4 | [14][15] |

| Molecular Weight | 176.17 g/mol | [12][14][15] |

| Appearance | White to almost white powder | [11][15] |

| Melting Point | 224 °C (decomposes) | [11][16] |

| Solubility | Soluble in warm water. | [11] |

| pKa values | pK1: 6.42, pK2: 9.46 (at 25°C) | [11] |

| Stability | Stable under recommended storage conditions. | [9] |

Experimental Protocols

EDDA can be synthesized by the carboxymethylation of ethylenediamine with chloroacetic acid.[17]

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Reaction vessel with temperature and pH control

Procedure:

-

In a reaction vessel, prepare an aqueous solution of ethylenediamine.

-

Separately, neutralize chloroacetic acid with a stoichiometric amount of sodium hydroxide solution to form sodium chloroacetate (B1199739).

-

Slowly add the sodium chloroacetate solution to the ethylenediamine solution while maintaining the temperature and pH at optimal levels to facilitate the N-alkylation reaction.

-

The reaction mixture is typically stirred for several hours until the reaction is complete, which can be monitored by techniques such as HPLC.

-

Upon completion, the product is isolated by acidification, which causes the EDDA to precipitate.

-

The precipitate is then filtered, washed with cold water, and dried.

The acid dissociation constants (pKa) of EDDA can be determined by potentiometric titration.

Procedure:

-

Accurately weigh a sample of EDDA and dissolve it in a known volume of deionized water.

-

Place the solution in a thermostatted vessel and insert a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).

-

Record the initial pH of the EDDA solution.

-

Add the titrant in small, known increments, recording the pH after each addition.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Signaling Pathways and Logical Relationships

EDDA is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms (two nitrogen and two oxygen atoms). This chelating ability is fundamental to its function.

References

- 1. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. This compound | CAS 38734-69-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 38734-69-9 | Benchchem [benchchem.com]

- 4. This compound | C6H16N2O4 | CID 10154317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 38734-69-9 [chemicalbook.com]

- 7. This compound CAS#: 38734-69-9 [m.chemicalbook.com]

- 8. エチレンジアミン 二酢酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethylenediamine-N,N'-diacetic acid | 5657-17-0 [chemicalbook.com]

- 12. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]

- 13. US10472320B2 - Process to prepare phenolic ethylenediamine diacetic acid compounds - Google Patents [patents.google.com]

- 14. Ethylenediamine-n,n'-diacetate | C6H12N2O4 | CID 6994244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethylenediaminediacetic acid - Wikipedia [en.wikipedia.org]

- 16. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]

- 17. Ethylenediaminediacetic acid | 5657-17-0 | Benchchem [benchchem.com]

Synthesis of ethylenediamine diacetate from ethylenediamine and acetic acid.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of ethylenediamine (B42938) diacetate (EDDA) from ethylenediamine and acetic acid. It is designed to be a core resource, offering detailed experimental protocols, structured quantitative data, and visual representations of the synthesis process to aid in both practical laboratory work and theoretical understanding.

Core Synthesis and Reaction Mechanism

The synthesis of ethylenediamine diacetate is fundamentally an acid-base neutralization reaction. Ethylenediamine, a bidentate organic base, reacts with two equivalents of acetic acid. Each of the two primary amine groups on the ethylenediamine molecule is protonated by a molecule of acetic acid, resulting in the formation of a diammonium dicarboxylate salt.

Reaction Scheme:

NH₂CH₂CH₂NH₂ + 2 CH₃COOH → [⁺NH₃CH₂CH₂NH₃⁺][CH₃COO⁻]₂

This reaction is typically performed in a non-polar solvent like diethyl ether, which facilitates the precipitation of the ionic salt product, driving the reaction to completion.

Experimental Protocols

The following section details a well-established laboratory procedure for the synthesis of this compound, adapted from verified sources.[1][2]

Materials and Equipment

-

Reactants:

-

Dry Ethylenediamine

-

Glacial Acetic Acid

-

-

Solvents:

-

Dry Diethyl Ether

-

Methanol (for recrystallization)

-

-

Apparatus:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel with a calcium sulfate (B86663) drying tube

-

Ice-water bath

-

Büchner funnel and filtration flask

-

Vacuum desiccator

-

Synthesis Procedure

-

A 250-mL round-bottomed flask is charged with dry ethylenediamine (12.0 g, 0.20 mol) and 100 mL of dry diethyl ether.[1][2]

-

A solution of glacial acetic acid (24.0 g, 0.40 mol) dissolved in 20 mL of dry diethyl ether is placed in the addition funnel.[1][2]

-

The flask is placed in an ice bath, and the acetic acid solution is added dropwise to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.[2]

-

Following the complete addition of the acetic acid solution, the reaction mixture is allowed to crystallize. This can be achieved by leaving the mixture at 4°C for 14 hours or allowing it to stand overnight.[1][2]

-

The crystalline product is collected by suction filtration and the crystals are washed with diethyl ether.[1][2]

Purification

-

The crude this compound is purified by recrystallization from approximately 50 mL of methanol.[2]

-

The purified product, which appears as colorless needles, is then dried in a vacuum desiccator.[2]

Data Presentation

The quantitative data pertaining to the synthesis and characterization of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |

| This compound | C₆H₁₆N₂O₄ | 180.20 | 38734-69-9 |

Table 2: Summary of Experimental Conditions and Yield

| Parameter | Value | Reference(s) |

| Molar Ratio (Ethylenediamine:Acetic Acid) | 1:2 | [1][2] |

| Reaction Solvent | Dry Diethyl Ether | [1][2] |

| Reaction Temperature | Cooled in an ice bath, then 4°C | [1][2] |

| Reaction Duration | 14 hours or overnight | [1][2] |

| Purification Method | Recrystallization from Methanol | [2] |

| Product Appearance | Colorless needles | [2] |

| Melting Point | 114 °C | [2] |

| Yield | 75-83% | [2] |

Table 3: Spectroscopic Characterization Data for this compound[2]

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |

| IR (KBr) | 3500–2000 | N-H stretch |

| 2180 | NH₃⁺ | |

| 1650 | C=O | |

| 1600–1400 | COO⁻ | |

| ¹H-NMR (CDCl₃) | 1.90 (s, 6H) | CH₃ |

| 3.20 (s, 4H) | CH₂ | |

| 5.75 (s, 6H) | NH₃⁺ |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Synthesis of this compound from Reactants.

Experimental Workflow Diagram

Caption: Workflow for the Synthesis and Purification of EDDA.

Industrial Scale and Further Considerations

For industrial-scale production, while the fundamental chemistry remains the same, the process is optimized for efficiency and safety. This may involve using continuous flow reactors for better heat management of the exothermic reaction and employing alternative purification methods like distillation to handle larger volumes.[3] Temperature control is a critical parameter at scale to prevent side reactions and ensure product purity.[3] The choice of solvent may also differ based on cost, safety, and environmental considerations.

References

Ethylenediammonium Diacetate (EDDA): A Comprehensive Technical Guide to its Preparation for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preparation of ethylenediammonium diacetate (EDDA), a versatile and efficient catalyst in organic synthesis. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow and catalytic applications of EDDA through clear diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Ethylenediammonium diacetate (EDDA) is the salt formed from the neutralization of ethylenediamine (B42938) with two equivalents of acetic acid. It has gained significant attention in organic synthesis as a mild, efficient, and environmentally friendly catalyst for various carbon-carbon bond-forming reactions.[1] Its applications include, but are not limited to, Henry reactions, Knoevenagel condensations, and domino reactions for the synthesis of complex heterocyclic scaffolds.[1][2][3] The ease of preparation, stability, and catalytic activity make EDDA an attractive alternative to more harsh or expensive catalysts.[1][4] This guide focuses on the practical aspects of preparing EDDA in a laboratory setting.

Synthesis of Ethylenediammonium Diacetate

The most common and straightforward method for the preparation of EDDA involves the direct reaction of ethylenediamine with acetic acid.[2][5] The reaction is typically performed in a non-polar solvent to facilitate the precipitation of the salt.

Two representative experimental protocols for the synthesis of EDDA are detailed below. Both methods are reliable and yield a high-purity product.

Protocol 1: General Laboratory Preparation

This protocol is adapted from a procedure published in Organic Syntheses.[5]

-

Apparatus Setup: A 250-mL round-bottomed flask is equipped with a magnetic stirring bar and a pressure-equalizing addition funnel. The addition funnel is fitted with a drying tube containing a suitable desiccant (e.g., calcium sulfate).

-

Reactant Charging: The flask is charged with dry ethylenediamine (12.0 g, 0.20 mol) and 100 mL of dry diethyl ether.

-

Addition of Acetic Acid: A solution of glacial acetic acid (24.0 g, 0.40 mol) in 20 mL of dry diethyl ether is added dropwise from the addition funnel to the stirred ethylenediamine solution. The rate of addition should be controlled to prevent excessive boiling of the ether.

-

Crystallization: After the addition is complete, the reaction mixture is left to stand at 4°C for 14 hours to allow for complete crystallization of the product.

-

Isolation and Washing: The crystalline product is collected by suction filtration and the filter cake is washed with a portion of cold diethyl ether.

-

Recrystallization: The crude product is recrystallized from methanol (B129727) to afford pure ethylenediammonium diacetate as white needles.[2][5]

-

Drying: The purified crystals are dried, for instance in a vacuum desiccator, to remove any residual solvent.[2]

Protocol 2: Ice-Bath Cooled Preparation

This is an alternative procedure that utilizes an ice bath for temperature control.[2]

-

Initial Setup: A 150 mL beaker containing 100 mL of dry ether and 12.0 g (0.2 mol) of ethylenediamine is placed in an ice-bath.

-

Controlled Addition: A solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 mL of ether is added with stirring at a rate that prevents the ether from boiling.

-

Overnight Crystallization: The solution is left to crystallize overnight.

-

Filtration and Washing: The crystals are collected by suction filtration and washed with ether.

-

Recrystallization: The product is recrystallized from approximately 50 mL of methanol.

-

Drying: The final product is dried in a vacuum desiccator to yield colorless needles.[2]

The following table summarizes the key quantitative data associated with the synthesis of EDDA based on the described protocols.

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Ethylenediamine | 12.0 g (0.20 mol) | 12.0 g (0.2 mol) | [2][5] |

| Acetic Acid | 24.0 g (0.40 mol) | 24.0 g (0.4 mol) | [2][5] |

| Solvent | Diethyl ether | Diethyl ether | [2][5] |

| Reaction Temperature | Room temperature (addition), 4°C (crystallization) | Ice-bath (addition) | [2][5] |

| Reaction Time | 14 hours (crystallization) | Overnight (crystallization) | [2][5] |

| Yield | 19.8 g (83%) | ~27.5 g (75%) | [2][5] |

| Melting Point | 114°C | 114°C, 117-118°C, 118-120°C | [2][4][5][6] |

| Appearance | White needles | Colorless needles | [2][5] |

Spectroscopic data for the characterization of EDDA is provided below.[2][5]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3500–2000 (N-H stretch), 2180 (NH₃⁺), 1650 (C=O), 1600–1400 (CO₂⁻)[2][5]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ in ppm): 1.90 (s, 6H, CH₃), 3.20 (s, 4H, CH₂), 5.75 (s, 6H, NH₃⁺)[5]

Workflow and Catalytic Application of EDDA

The following diagrams illustrate the synthesis of EDDA and its application as a catalyst in an organic reaction.

Caption: Workflow for the synthesis of Ethylenediammonium Diacetate (EDDA).

Caption: Catalytic role of EDDA in the Henry (nitroaldol) reaction.

Applications in Organic Synthesis

EDDA has proven to be a valuable catalyst in a variety of organic transformations. Its bifunctional nature, possessing both acidic (ammonium) and basic (acetate) components, allows it to act as an efficient Brønsted acid-base catalyst.

-

Henry Reaction: EDDA is an effective catalyst for the Henry reaction, which involves the formation of a carbon-carbon bond between a carbonyl compound and a nitroalkane.[1][2] This reaction is fundamental for the synthesis of β-nitro alcohols, which are versatile intermediates for the preparation of amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.

-

Knoevenagel Condensation: The condensation of aldehydes or ketones with active methylene (B1212753) compounds, known as the Knoevenagel condensation, is also efficiently catalyzed by EDDA. This reaction is widely used in the synthesis of a variety of substituted alkenes and heterocyclic compounds.[1]

-

Domino Reactions: EDDA has been successfully employed in domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. For instance, it has been used to catalyze the domino Knoevenagel/hetero-Diels-Alder reaction for the synthesis of complex tetrahydroquinolines.[3]

Safety and Handling

-

Ethylenediamine: This reactant is corrosive, flammable, and a respiratory and skin sensitizer. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetic Acid: Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.

-

Diethyl Ether: Diethyl ether is extremely flammable and its vapors can form explosive mixtures with air. It should be used in a well-ventilated area, away from ignition sources.

-

Ethylenediammonium Diacetate (EDDA): While the salt is generally more stable and less hazardous than its parent amine, it is good practice to handle it with gloves and safety glasses. Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

The preparation of ethylenediammonium diacetate is a straightforward, high-yielding, and cost-effective process that can be readily implemented in most organic synthesis laboratories. The resulting catalyst is a versatile tool for a range of important organic transformations. This guide provides the necessary technical details to enable researchers and professionals to confidently synthesize and utilize EDDA in their synthetic endeavors, contributing to the development of efficient and sustainable chemical processes.

References

- 1. Ethylenediamine diacetate | 38734-69-9 | Benchchem [benchchem.com]

- 2. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 38734-69-9 [chemicalbook.com]

An In-depth Technical Guide to Ethylenediamine Diacetate (CAS 38734-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and experimental protocols for Ethylenediamine (B42938) diacetate, CAS number 38734-69-9.

Chemical Identification and Properties

Ethylenediamine diacetate is an organic compound that is primarily utilized as a catalyst and reagent in various chemical syntheses. It is the diacetate salt of ethylenediamine.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 38734-69-9 |

| IUPAC Name | acetic acid;ethane-1,2-diamine |

| Synonyms | Ethane-1,2-diamine diacetate, 1,2-Ethanediamine, acetate (B1210297) (1:2) |

| Molecular Formula | C₆H₁₆N₂O₄ |

| Molecular Weight | 180.20 g/mol |

| InChI Key | SAXQBSJDTDGBHS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.C(CN)N |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | |

| Melting Point | 118-120 °C | |

| Boiling Point | 119.7 °C at 760 mmHg | |

| Flash Point | 33.9 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Toluene. | |

| Storage Temperature | -20°C Freezer |

Safety Data

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Description |

| Hazard Statements | Based on available data, a comprehensive GHS classification is not consistently available across sources. Standard safe laboratory practices should be followed. |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Note: This information is based on available data and may not be exhaustive. Always refer to a current Safety Data Sheet (SDS) before handling the chemical.

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylenediamine with acetic acid.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottomed flask is equipped with a magnetic stirring bar and a pressure-equalizing addition funnel fitted with a drying tube (e.g., filled with CaSO₄).

-

Initial Reagents: The flask is charged with 12.0 g (0.20 mol) of dry ethylenediamine and 100 mL of dry ether.

-

Addition of Acetic Acid: A solution of 24.0 g (0.40 mol) of acetic acid in 20 mL of dry ether is added dropwise to the stirred ethylenediamine solution through the addition funnel.

-

Crystallization: The reaction mixture is then stored at 4°C for 14 hours to allow for the crystallization of the product.

-

Isolation and Purification: The resulting crystals are collected by filtration and washed with ether.

-

Recrystallization: The crude product is recrystallized from methanol (B129727) to yield pure this compound as white needles.

Expected Yield: Approximately 19.8 g (83%).

Caption: Synthesis workflow for this compound.

3.2. Application in the Henry Reaction

This compound serves as an effective catalyst for the Henry reaction, which is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone.

General Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, dissolve the substituted benzaldehyde (B42025) (50 mmol), nitroalkane (60 mmol), and this compound (5 mmol) in 25-50 mL of isopropanol (B130326) with stirring. Gentle heating may be applied to ensure complete dissolution.

-

Reaction: The solution is stirred at room temperature for 24 hours.

-

Crystallization: The reaction mixture is then placed in a freezer for 12 hours to facilitate the crystallization of the nitrostyrene (B7858105) product.

-

Product Isolation: The precipitate is collected by filtration, washed with a small volume of cold isopropanol, and air-dried.

Biological Activity and Applications

While primarily known as a chemical catalyst, this compound and related compounds have been explored in various contexts.

-

Catalysis: Its primary documented use is as a catalyst in organic synthesis, such as the Henry reaction.

-

Coordination Chemistry: As a derivative of ethylenediamine, it can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is relevant in the development of novel materials and therapeutic agents.

-

Pharmaceutical Intermediates: It is listed as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.

Currently, there is limited direct evidence of this compound being involved in specific biological signaling pathways as an effector molecule. Its biological relevance appears to be more centered on its role as a precursor or catalyst in the synthesis of bioactive compounds.

Caption: Applications of this compound.

Molecular structure and formula of ethylenediamine diacetate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) diacetate, a salt formed from the neutralization of ethylenediamine with two equivalents of acetic acid, is a versatile compound with applications in organic synthesis and coordination chemistry. This technical guide provides a detailed overview of its molecular structure, chemical formula, and physicochemical properties. It includes a comprehensive summary of its spectroscopic characteristics, featuring data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis, purification, and spectroscopic analysis are provided to facilitate its practical application in a laboratory setting.

Molecular Structure and Chemical Formula

Ethylenediamine diacetate is an ammonium (B1175870) carboxylate salt. The structure consists of the ethylenediammonium cation, where both nitrogen atoms of the ethylenediamine molecule are protonated, and two acetate (B1210297) anions. The positive charges on the ammonium centers are balanced by the negative charges on the carboxylate groups of the acetate ions.

The chemical formula for this compound is C₆H₁₆N₂O₄, and its molecular weight is 180.20 g/mol .[1] The structure can also be represented as NH₂CH₂CH₂NH₂ · 2CH₃COOH.[2]

Molecular Structure Diagram:

Caption: Ionic structure of this compound.

Physicochemical Properties

This compound is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 38734-69-9 | [3] |

| Appearance | White crystalline needles | [2] |

| Melting Point | 114 °C | [2] |

Experimental Protocols

Synthesis of Ethylenediammonium Diacetate[2]

This protocol describes the synthesis of ethylenediammonium diacetate via the reaction of ethylenediamine with acetic acid.

Materials:

-

Ethylenediamine (12.0 g, 0.2 mol)

-

Glacial acetic acid (24.0 g, 0.4 mol)

-

Dry diethyl ether (120 ml)

Procedure:

-

In a 250 mL round-bottomed flask equipped with a stirring bar and a pressure-equalizing addition funnel, dissolve ethylenediamine (12.0 g) in dry diethyl ether (100 mL).

-

Place the flask in an ice bath to cool the solution.

-

Slowly add a solution of glacial acetic acid (24.0 g) in dry diethyl ether (20 mL) to the stirred ethylenediamine solution. The rate of addition should be controlled to prevent excessive boiling of the ether.

-

After the addition is complete, leave the reaction mixture to crystallize at 4 °C for 14 hours.

-

Collect the resulting crystals by suction filtration and wash them with cold diethyl ether.

-

Purify the crude product by recrystallization from methanol to obtain pure ethylenediammonium diacetate as white needles.

-

Dry the purified crystals in a vacuum desiccator. The typical yield is around 83%.

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), in an NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a suitable NMR spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Spectroscopic Data and Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of ethylenediammonium diacetate in CDCl₃ shows three distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.90 | Singlet | 6H | Methyl protons (-CH₃) of the acetate anions |

| 3.20 | Singlet | 4H | Methylene protons (-CH₂-) of the ethylenediammonium cation |

| 5.75 | Singlet | 6H | Ammonium protons (-N⁺H₃) of the ethylenediammonium cation |

Data obtained from Rhodium.ws[2]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of ethylenediammonium diacetate is expected to show three signals corresponding to the three chemically non-equivalent carbon atoms. While specific literature values for the chemical shifts were not found in the conducted search, typical chemical shift ranges for the functional groups present are provided below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 20-30 |

| Methylene (-CH₂-) | 40-50 |

| Carbonyl (-COO⁻) | 170-185 |

Infrared (IR) Spectrum

The IR spectrum of ethylenediammonium diacetate exhibits characteristic absorption bands for the ammonium and carboxylate functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500–2000 (broad) | N-H stretch | Ammonium (-N⁺H₃) |

| 2180 | N-H bend (overtone/combination) | Ammonium (-N⁺H₃) |

| 1650 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| 1600–1400 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |

Data obtained from Rhodium.ws[2]

The broadness of the N-H stretching band is characteristic of the hydrogen bonding present in the solid state. The strong absorptions for the carboxylate group confirm the ionic nature of the compound.

Molecular Structure Data

A search of the available literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, experimental data on bond lengths and bond angles are not available at this time. The ionic nature of the compound, with distinct ethylenediammonium cations and acetate anions, is inferred from its synthesis and spectroscopic properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and practical application of this compound. While a crystal structure remains to be elucidated, the provided spectroscopic data offers significant insight into its molecular features.

References

Ethylenediamine Diacetate: A Technical Guide to its Core Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) diacetate (EDDA) is a versatile organic compound that has garnered significant attention in various scientific disciplines. Primarily recognized for its roles as a potent chelating agent and an efficient catalyst in organic synthesis, EDDA's applications extend across biochemistry, pharmacology, and materials science. Its ability to form stable complexes with metal ions is central to its functionality, underpinning its use in controlling metal-catalyzed reactions, studying metalloenzymes, and mitigating oxidative stress. Furthermore, its catalytic activity in the formation of carbon-carbon and carbon-heteroatom bonds has made it a valuable tool for synthetic chemists. This technical guide provides an in-depth overview of the key applications of EDDA in scientific research, complete with experimental protocols, quantitative data, and visual workflows to facilitate its practical implementation in the laboratory.

Core Applications of Ethylenediamine Diacetate

The utility of this compound in scientific research can be broadly categorized into two main areas: its function as a chelating agent and its role as a catalyst.

Metal Ion Chelation

EDDA is a multidentate ligand capable of forming stable complexes with various metal ions, effectively sequestering them from a solution. This property is instrumental in a range of experimental contexts.

In biological systems, free metal ions can catalyze deleterious reactions, such as the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these metal ions, EDDA can act as an antioxidant and protect biological molecules from oxidative damage.[1] This is particularly relevant in the study of neurodegenerative diseases and other conditions associated with metal ion dyshomeostasis.[2][3]

Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. EDDA can be employed to selectively remove these metal ions from the active site, thereby inhibiting enzyme function. This "demetallation" strategy is a powerful tool for elucidating the specific role of metal cofactors in enzymatic mechanisms. The effect of EDDA on enzyme activity can be quantified by measuring the reduction in reaction velocity in its presence.[4][5][6]

Table 1: Stability Constants (log K) of EDTA with Various Divalent and Trivalent Metal Ions

While specific stability constants for this compound are not as extensively tabulated as for the closely related ethylenediaminetetraacetic acid (EDTA), the data for EDTA provides a strong indication of the chelating strength of EDDA for various metal ions. The stability constant (K) represents the equilibrium constant for the formation of the metal-chelate complex. A higher log K value indicates a more stable complex.

| Metal Ion | log K |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Mn²⁺ | 13.8 |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.7 |

Source: Adapted from Martell and Smith, 2004.[7]

This protocol outlines a general method to quantify the chelation of a metal ion by EDDA using a spectrophotometer. The principle relies on the change in absorbance of a metal-indicator complex upon the addition of EDDA.

-

Materials:

-

Standard solution of the metal ion of interest (e.g., 1 mM CuSO₄).

-

This compound (EDDA) solution of known concentration (e.g., 10 mM).

-

A suitable metal indicator that forms a colored complex with the metal ion (e.g., Murexide for Cu²⁺).

-

Buffer solution to maintain a constant pH.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the metal ion and the indicator in the buffer.

-

Add increasing concentrations of EDDA to these solutions.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.[8][9][10]

-

A decrease in absorbance indicates the displacement of the indicator from the metal ion by EDDA, signifying chelation.

-

The data can be used to calculate the stoichiometry and stability constant of the EDDA-metal complex.

-

Catalysis in Organic Synthesis

This compound is an effective and inexpensive Brønsted acid-base catalyst for a variety of organic reactions.[1][11] It has been successfully employed in the synthesis of diverse heterocyclic compounds with biological significance.

EDDA catalyzes the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. This reaction is a fundamental step in the synthesis of various pharmaceuticals and fine chemicals.[1]

EDDA has been shown to be an efficient catalyst for the synthesis of benzopyrans from resorcinols and α,β-unsaturated aldehydes. This methodology has been applied to the one-step synthesis of biologically active natural products like (±)-confluentin and (±)-daurichromenic acid.[1]

EDDA catalyzes the domino Knoevenagel/hetero-Diels-Alder reaction of 1,3-dicarbonyl compounds with aminobenzaldehydes to produce tetrahydroquinoline derivatives, which are important scaffolds in medicinal chemistry.

Table 2: EDDA-Catalyzed Synthesis of Tetrahydroquinolines

| Entry | 1,3-Dicarbonyl | Aminobenzaldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) |

| 1 | 1,3-Cyclohexanedione (B196179) | N-methyl-N-prenyl-2-aminobenzaldehyde | Xylene | 20 | 75 |

| 2 | Dimedone | N-methyl-N-prenyl-2-aminobenzaldehyde | Xylene | 20 | 82 |

Source: Adapted from Lee YR, Hung TV. Tetrahedron. 2008.

This protocol describes the synthesis of a tetrahydroquinoline derivative using EDDA as a catalyst.

-

Materials:

-

1,3-Cyclohexanedione

-

N-methyl-N-prenyl-2-aminobenzaldehyde

-

This compound (EDDA)

-

Xylene (anhydrous)

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 mmol) and N-methyl-N-prenyl-2-aminobenzaldehyde (2.0 mmol) in anhydrous xylene (10 mL), add this compound (0.2 mmol, 20 mol%).

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

-

Visualizing Experimental Workflows and Pathways

Chelation of Metal Ions by this compound

The following diagram illustrates the general process of metal ion chelation by EDDA. The bidentate nature of the ligand allows it to form a stable ring structure with the metal ion.

Caption: General workflow of metal ion chelation by EDDA.

EDDA-Catalyzed Domino Reaction for Tetrahydroquinoline Synthesis

This diagram outlines the key steps in the EDDA-catalyzed synthesis of tetrahydroquinolines, showcasing the domino Knoevenagel condensation and subsequent hetero-Diels-Alder reaction.

Caption: EDDA-catalyzed domino reaction pathway.

Mitigation of Oxidative Stress by EDDA Chelation

This signaling pathway diagram illustrates how EDDA can intervene in the metal-catalyzed production of reactive oxygen species (ROS), a key process in oxidative stress.

Caption: EDDA's role in mitigating oxidative stress.

Conclusion

This compound is a chemical of significant utility in scientific research, offering robust solutions for both synthetic and analytical challenges. Its dual functionality as a chelating agent and a catalyst makes it a valuable reagent in diverse experimental settings. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical steps to effectively utilize EDDA in their work. As research continues to uncover new applications and refine existing methodologies, the importance of EDDA in the scientific toolkit is poised to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102367229B - Ethylenediamine diaceturate compound and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 3. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro studies of the effect of metal ions, EDTA and their mixtures on kynurenine aminotransferase and kynurenine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abstract: Effect of Metal Ions and EDTA on Catalase Activity-Potential in Alzheimer's Treatment (2015 AAAS Annual Meeting (12-16 February 2015)) [aaas.confex.com]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Ethylenediammonium Diacetate: A Technical Guide to its Early Applications as a Bifunctional Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediammonium diacetate (EDDA), a simple and inexpensive salt, has emerged as a versatile and efficient bifunctional Brønsted acid-base catalyst in a variety of organic transformations. This technical guide delves into the early research on EDDA, focusing on its catalytic prowess in key carbon-carbon bond-forming reactions, including the Henry reaction, Knoevenagel condensation, and domino reactions for the synthesis of heterocyclic scaffolds. This document provides a comprehensive overview of its synthesis, physicochemical properties, and catalytic mechanism, supported by quantitative data, detailed experimental protocols, and a visual representation of its catalytic cycle.

Introduction

The development of efficient and environmentally benign catalysts is a cornerstone of modern organic synthesis. Bifunctional catalysts, possessing both acidic and basic moieties within a single molecule, offer a unique advantage by enabling synergistic activation of reactants, often leading to enhanced reaction rates and selectivities. Ethylenediammonium diacetate, the salt of ethylenediamine (B42938) and acetic acid, represents a prime example of such a catalyst. Its structure, featuring ammonium (B1175870) ions as the Brønsted acid sites and acetate (B1210297) ions as the Brønsted base sites, allows it to facilitate a range of chemical transformations under mild conditions. This guide summarizes the foundational research that established EDDA as a valuable tool for synthetic chemists.

Physicochemical and Spectroscopic Properties

A thorough understanding of a catalyst's physical and chemical characteristics is paramount for its effective application. EDDA is a white, crystalline solid with good stability when stored in an airtight container.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of Ethylenediammonium Diacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆N₂O₄ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | 114 °C | [3] |

| 117-118 °C | [1] | |

| 118-120 °C | [4][5] | |

| Solubility | Soluble in methanol (B129727), chloroform, dichloromethane. Sparingly soluble in ether, ethyl acetate, toluene. | [1][2][4] |

| Appearance | Colorless needles or off-white solid | [3][4] |

Table 2: Spectroscopic Data for Ethylenediammonium Diacetate

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| IR (KBr) | 3500–2000 | N-H stretch | [3] |

| 2180 | NH₃⁺ | [3] | |

| 1650 | C=O stretch | [3] | |

| 1600–1400 | CO₂⁻ | [3] | |

| ¹H-NMR (CDCl₃) | 1.90 (s, 6H) | CH₃ | [3] |

| 3.20 (s, 4H) | CH₂ | [3] | |

| 5.75 (s, 6H) | NH₃⁺ | [3] |

Catalytic Applications

Early research on EDDA as a catalyst focused on its ability to promote reactions requiring both acidic and basic activation. The following sections detail its application in several important organic transformations.

Henry Reaction

The Henry reaction, the condensation of a nitroalkane with a carbonyl compound, is a fundamental C-C bond-forming reaction. EDDA has been demonstrated to be a mild and effective catalyst for the synthesis of β-nitroalcohols and their dehydrated derivatives, nitroalkenes.[3]

Table 3: EDDA-Catalyzed Henry Reaction of Various Benzaldehydes [3]

| Benzaldehyde (B42025) Derivative | Nitroalkane | Product | Yield (%) |

| Phenyl | Nitropropane | Phenyl-2-nitropropene | 60 |

| 4-Fluorophenyl | Nitropropane | 4-Fluorophenyl-2-nitropropene | 5 |

| 4-(Trifluoromethyl)phenyl | Nitropropane | 4-(Trifluoromethyl)phenyl-2-nitropropene | 3 |

| 4-Methoxyphenyl | Nitropropane | 4-Methoxyphenyl-2-nitropropene | 71 |

| 4-Methylthiophenyl | Nitropropane | 4-Methylthiophenyl-2-nitropropene | 57 |

| 2,5-Dimethoxyphenyl | Nitropropane | 2,5-Dimethoxyphenyl-2-nitropropene | 50 |

| 2,5-Dimethoxyphenyl | Nitromethane | 2,5-Dimethoxyphenyl-2-nitroethene | 95 |

| 2,5-Dimethoxy-4-methylphenyl | Nitropropane | 2,5-Dimethoxy-4-methylphenyl-2-nitropropene | 80 |

Knoevenagel Condensation

The Knoevenagel condensation is another cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. EDDA has been shown to be a highly efficient catalyst for this transformation, particularly under solvent-free conditions, offering a green and rapid procedure.[6]

Table 4: EDDA-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds [6]

| Aromatic Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | Malononitrile | 1 | 1 | 98 |

| 4-Nitrobenzaldehyde | Malononitrile | 1 | 1 | 99 |

| 4-Methoxybenzaldehyde | Malononitrile | 1 | 5 | 95 |

| Benzaldehyde | Malononitrile | 1 | 10 | 92 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 20 | 25 | 94 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 20 | 15 | 96 |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 20 | 45 | 90 |

| Benzaldehyde | Ethyl Cyanoacetate | 20 | 30 | 88 |

Domino Knoevenagel/Hetero-Diels-Alder Reaction

The utility of EDDA extends to more complex transformations, such as domino reactions. A notable example is the one-pot synthesis of tetrahydroquinolines through a domino Knoevenagel/hetero-Diels-Alder reaction of 1,3-dicarbonyl compounds with aminobenzaldehydes.[7] This approach provides a rapid route to biologically interesting polycyclic structures.

Table 5: EDDA-Catalyzed Domino Synthesis of Tetrahydroquinolines [7]

| 1,3-Dicarbonyl Compound | Aminobenzaldehyde | Time (h) | Yield (%) |

| 1,3-Cyclohexanedione | N-methyl-N-prenyl-2-aminobenzaldehyde | 12 | 85 |

| 3-Hydroxy-1H-phenalen-1-one | N-methyl-N-prenyl-2-aminobenzaldehyde | 12 | 76 |

| 4-Hydroxycoumarin | N-methyl-N-prenyl-2-aminobenzaldehyde | 24 | 60 |

Catalytic Mechanism

The catalytic activity of EDDA stems from its bifunctional nature, acting as a Brønsted acid-base catalyst. The ethylenediammonium cation donates a proton to activate the electrophile (e.g., the carbonyl group of an aldehyde), while the acetate anion acts as a base to deprotonate the nucleophile (e.g., the active methylene compound or nitroalkane), thereby increasing its nucleophilicity. This synergistic activation is depicted in the following diagram for the Knoevenagel condensation.

Figure 1: Proposed bifunctional catalytic cycle of EDDA in the Knoevenagel condensation.

Experimental Protocols

Synthesis of Ethylenediammonium Diacetate[3]

Materials:

-

Ethylenediamine (12.0 g, 0.2 mol)

-

Glacial acetic acid (24.0 g, 0.4 mol)

-

Dry diethyl ether (120 mL)

-

Methanol (for recrystallization)

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel fitted with a CaSO₄ drying tube is charged with dry ethylenediamine (12.0 g) and dry diethyl ether (100 mL).

-

A solution of glacial acetic acid (24.0 g) in dry diethyl ether (20 mL) is added dropwise to the stirred ethylenediamine solution. The reaction mixture is maintained at a temperature that prevents the boiling of the ether, typically by using an ice bath.

-

After the addition is complete, the mixture is left to crystallize overnight at 4 °C for approximately 14 hours.

-

The resulting crystals are collected by suction filtration and washed with cold diethyl ether.

-

The crude product is recrystallized from methanol to yield pure ethylenediammonium diacetate as colorless needles.

-

The crystals are dried in a vacuum desiccator. The typical yield is around 75-83%.

General Procedure for EDDA-Catalyzed Henry Reaction[3]

Materials:

-

Substituted benzaldehyde (50 mmol)

-

Nitroalkane (60 mmol)

-

Ethylenediammonium diacetate (5 mmol)

-

Isopropanol (B130326) (25-50 mL)

Procedure:

-

The substituted benzaldehyde (50 mmol), nitroalkane (60 mmol), and ethylenediammonium diacetate (5 mmol) are dissolved in isopropanol (25-50 mL) in a suitable flask with stirring. Gentle heating may be applied to dissolve all solids.

-

The solution is stirred at room temperature for 24 hours.

-

The reaction mixture is then placed in a freezer for 12 hours to allow the product to crystallize.

-

The precipitate is collected by filtration, washed with a small amount of cold isopropanol, and air-dried.

General Procedure for EDDA-Catalyzed Knoevenagel Condensation (Solvent-Free)[6]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Active methylene compound (1 mmol)

-

Ethylenediammonium diacetate (0.01 mmol for malononitrile, 0.2 mmol for ethyl cyanoacetate)

Procedure:

-

In a mortar, the aromatic aldehyde (1 mmol), active methylene compound (1 mmol), and ethylenediammonium diacetate are mixed and ground at room temperature for the time specified in Table 4.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is washed with water and then recrystallized from ethanol (B145695) to afford the pure product.

Conclusion

The early research on ethylenediammonium diacetate has firmly established it as a simple, yet powerful, bifunctional Brønsted acid-base catalyst. Its ability to efficiently promote fundamental organic reactions such as the Henry reaction and Knoevenagel condensation, often under mild and environmentally friendly conditions, highlights its synthetic utility. The straightforward preparation, low cost, and operational simplicity of EDDA make it an attractive catalyst for both academic research and industrial applications. The foundational studies summarized in this guide provide a solid basis for further exploration and development of EDDA-catalyzed transformations in modern organic synthesis.

References

- 1. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. scribd.com [scribd.com]

- 3. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. ETHYLENEDIAMINE DIACETATE | 38734-69-9 [chemicalbook.com]

- 5. This compound CAS#: 38734-69-9 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethylenediamine Diacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of ethylenediamine (B42938) diacetate (CAS: 38734-69-9) in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to serve as a valuable resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures.

Introduction to Ethylenediamine Diacetate

This compound is a salt formed from the reaction of ethylenediamine and acetic acid. It is a white to off-white solid at room temperature with a melting point in the range of 118-120°C[1][2]. It finds applications in organic synthesis as a catalyst and reagent[2][3]. Understanding its solubility is critical for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. As an amine salt, its solubility behavior is governed by the equilibrium between its ionic and non-ionic forms, which can be influenced by the polarity and protic or aprotic nature of the solvent.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solvent Type | Reported Solubility | Citation(s) |

| Chloroform (B151607) | Chlorinated | Soluble | [1][2][3] |

| Dichloromethane | Chlorinated | Soluble | [1][2][3][4] |

| Ethyl Acetate (B1210297) | Ester | Soluble | [1][2][3] |

| Toluene | Aromatic Hydrocarbon | Soluble | [1][2][3] |

| Methanol (B129727) | Protic Alcohol | Implied Soluble (Recrystallization Solvent) | [4] |

| Ethanol (B145695) | Protic Alcohol | Soluble (for the related compound Ethylenediamine) | [5] |

Note: The solubility in methanol is inferred from its use as a recrystallization solvent, which implies moderate solubility at elevated temperatures and lower solubility at cooler temperatures[4]. The solubility in ethanol is reported for the parent compound, ethylenediamine, and may not be identical for its diacetate salt[5].

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method. This protocol is designed to provide accurate and reproducible quantitative solubility data.

3.1. Principle

The isothermal shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid, of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer, or potentiometric titrator)

3.3. Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, the syringe can be pre-warmed to the experimental temperature.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved microcrystals. The first few drops of the filtrate should be discarded to saturate the filter material.

-

Dilution: Accurately dilute the filtered sample to a concentration that falls within the calibrated range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound. Common methods for amine salt quantification include High-Performance Liquid Chromatography (HPLC) or titration[6].

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.4. Analytical Method Considerations

The choice of analytical method for quantification is critical. For a non-volatile salt like this compound in an organic solvent, HPLC with a suitable detector (e.g., UV or charged aerosol detector) is often a reliable choice. Alternatively, non-aqueous acid-base titration can be employed, where the amine salt in the solvent is titrated with a standardized acid or base[7].

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse, qualitative reports indicate its solubility in chlorinated solvents like chloroform and dichloromethane, as well as in ethyl acetate and toluene. For applications requiring precise solubility values, a systematic experimental approach, such as the isothermal shake-flask method detailed in this guide, is recommended. The provided protocol and workflow diagram offer a robust framework for researchers to generate reliable and accurate solubility data, facilitating the effective use of this compound in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: Ethylenediamine Diacetate Catalyzed Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. This reaction is pivotal in the synthesis of a wide array of valuable compounds, including intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] Ethylenediamine (B42938) diacetate (EDDA) has emerged as an efficient, mild, and environmentally benign catalyst for this transformation.[4][5][6] Its utility is highlighted in various synthetic protocols, including those conducted in ionic liquids or under solvent-free conditions, offering advantages such as simple procedures, mild reaction conditions, rapid reaction times, and excellent product yields.[4][6]

These application notes provide a detailed protocol for the synthesis of the EDDA catalyst and its application in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.

Data Presentation

The following table summarizes the quantitative data for the EDDA-catalyzed Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326) and ethyl cyanoacetate (B8463686) under solvent-free conditions at room temperature.[4]

| Entry | Aromatic Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 1 | 1 | 98 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 1 | 1 | 99 |

| 3 | 4-Methylbenzaldehyde | Malononitrile | 1 | 2 | 97 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | 1 | 3 | 98 |

| 5 | 2-Chlorobenzaldehyde | Malononitrile | 1 | 5 | 96 |

| 6 | 3-Nitrobenzaldehyde | Malononitrile | 1 | 1 | 99 |

| 7 | 4-Nitrobenzaldehyde | Malononitrile | 1 | 1 | 99 |

| 8 | Benzaldehyde | Ethyl cyanoacetate | 20 | 10 | 95 |

| 9 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 20 | 15 | 96 |

| 10 | 4-Methylbenzaldehyde | Ethyl cyanoacetate | 20 | 25 | 94 |

| 11 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 20 | 30 | 95 |

| 12 | 2-Chlorobenzaldehyde | Ethyl cyanoacetate | 20 | 45 | 92 |

| 13 | 3-Nitrobenzaldehyde | Ethyl cyanoacetate | 20 | 10 | 97 |

| 14 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 20 | 10 | 98 |

Experimental Protocols

Protocol 1: Synthesis of Ethylenediamine Diacetate (EDDA) Catalyst

This protocol details the preparation of the EDDA catalyst from ethylenediamine and acetic acid.[7][8]

Materials:

-

Ethylenediamine (12.0 g, 0.20 mol)

-

Glacial Acetic Acid (24.0 g, 0.40 mol)

-

Dry Diethyl Ether (120 mL)

-

Methanol (B129727) (for recrystallization)

-

250 mL Round-bottomed flask

-

Pressure-equalizing addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

-

Vacuum desiccator

Procedure:

-

Charge a 250-mL round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel with ethylenediamine (12.0 g, 0.20 mol) and dry diethyl ether (100 mL).

-

Prepare a solution of glacial acetic acid (24.0 g, 0.40 mol) in dry diethyl ether (20 mL).

-

Place the flask in an ice bath and add the acetic acid solution dropwise to the stirred ethylenediamine solution through the addition funnel. Control the addition rate to prevent the boiling of the ether.

-

After the addition is complete, leave the reaction mixture to crystallize at 4°C for 14 hours.

-

Collect the resulting crystals by filtration and wash them with cold diethyl ether.

-

Recrystallize the crude product from methanol to obtain pure EDDA as white needles.

-

Dry the purified crystals in a vacuum desiccator. The expected yield is approximately 19.8 g (83%).[7]

Protocol 2: EDDA-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes and Active Methylene Compounds (Solvent-Free)

This protocol describes a general procedure for the Knoevenagel condensation using the prepared EDDA catalyst under solvent-free conditions.[4]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

-

EDDA catalyst (1-20 mol%)

-

Mortar and pestle or a small reaction vial with a magnetic stir bar

-

Ethanol (B145695) (for recrystallization, if necessary)

Procedure:

-

In a mortar or a small reaction vial, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the EDDA catalyst (1 mol% for malononitrile, 20 mol% for ethyl cyanoacetate).

-

Grind the mixture with a pestle or stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-45 minutes.

-

Upon completion, the solid product can be purified by recrystallization from ethanol if necessary. In many cases, the product is obtained in high purity without further purification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the EDDA-catalyzed Knoevenagel condensation.

Caption: Workflow for Knoevenagel condensation.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the EDDA-catalyzed Knoevenagel condensation. The ethylenediamine component acts as a base to deprotonate the active methylene compound, while the acetate (B1210297) anion can facilitate proton transfer.

Caption: Proposed reaction mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes and Protocols for the Ethylenediamine Diacetate-Catalyzed Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ethylenediamine (B42938) diacetate (EDDA) as an efficient and mild catalyst for the Henry (nitroaldol) reaction. This C-C bond-forming reaction is a valuable tool in organic synthesis, particularly for the preparation of β-nitroalcohols and their derivatives, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

The Henry reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to furnish β-nitroalcohols.[1] Subsequent dehydration of these products can readily provide nitroalkenes, which are versatile synthetic intermediates.[2] Ethylenediammonium diacetate (EDDA) has emerged as a practical and effective catalyst for this transformation. It is believed to act as a bifunctional Brønsted acid-base catalyst, facilitating the reaction through a cooperative mechanism. The ethylenediammonium ion can activate the carbonyl group of the aldehyde, while the diacetate anion acts as a base to deprotonate the nitroalkane.

Data Presentation

The following table summarizes the reported yields for the synthesis of various substituted nitrostyrenes via the EDDA-catalyzed Henry reaction, followed by dehydration.[2]

| Aldehyde | Nitroalkane | Product | Yield (%) |

| 2,5-Dimethoxybenzaldehyde | Nitromethane | 2,5-Dimethoxyphenyl-2-nitroethene | >95 |

| 4-Methoxybenzaldehyde | Nitropropane | 4-Methoxyphenyl-2-nitropropene | 71 |

| Benzaldehyde (B42025) | Nitropropane | Phenyl-2-nitropropene | 60 |

| 4-Methylthiobenzaldehyde | Nitropropane | 4-Methylthiophenyl-2-nitropropene | 57 |

| 2,5-Dimethoxybenzaldehyde | Nitropropane | 2,5-Dimethoxyphenyl-2-nitropropene | 50 |

| 4-Fluorobenzaldehyde | Nitropropane | 4-Fluorophenyl-2-nitropropene | 5 |

| 4-(Trifluoromethyl)benzaldehyde | Nitropropane | 4-(Trifluoromethyl)-phenyl-2-nitropropene | 3 |

Experimental Protocols

Protocol 1: Synthesis of Ethylenediammonium Diacetate (EDDA) Catalyst[2]

This protocol details the preparation of the EDDA catalyst from ethylenediamine and acetic acid.

Materials:

-

Ethylenediamine (12.0 g, 0.2 mol)

-

Glacial acetic acid (24.0 g, 0.4 mol)

-

Dry diethyl ether (120 ml)

-

Methanol (for recrystallization)

-

150 ml beaker

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

Place the 150 ml beaker containing 100 ml of dry ether and 12.0 g (0.2 mol) of ethylenediamine in an ice bath.

-

With stirring, slowly add a solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 ml of ether. The rate of addition should be controlled to prevent the ether from boiling.

-

After the addition is complete, allow the solution to stand and crystallize overnight.

-

Collect the resulting crystals by suction filtration and wash them with a small amount of ether.

-

Recrystallize the crude product from approximately 50 ml of methanol.

-

Dry the purified colorless needles in a vacuum desiccator. The expected yield is approximately 27.5 g (75%).

Protocol 2: General Procedure for the EDDA-Catalyzed Henry Reaction and Dehydration[2]

This protocol describes a general method for the synthesis of substituted nitrostyrenes using various aldehydes and nitroalkanes with EDDA as the catalyst.

Materials:

-

Substituted benzaldehyde (50 mmol)

-

Nitroalkane (60 mmol)

-

Ethylenediammonium diacetate (EDDA) (5 mmol)

-

Isopropanol (B130326) (25-50 ml)

-

Reaction flask with stirring apparatus

-

Heating apparatus (if required)

-

Freezer

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, dissolve 50 mmol of the substituted benzaldehyde, 60 mmol of the nitroalkane, and 5 mmol of EDDA in 25-50 ml of isopropanol with stirring. Gentle heating may be applied to dissolve all solids.

-

Allow the solution to stir at room temperature for 24 hours.

-

After the reaction period, place the flask in a freezer for 12 hours to facilitate crystallization of the product.

-

Filter the precipitate, wash it with a small amount of cold isopropanol, and dry it to obtain the nitrostyrene (B7858105) product.

Mandatory Visualization

Caption: Experimental workflow for EDDA synthesis and its use in the Henry reaction.

Caption: Proposed bifunctional catalytic cycle for the EDDA-catalyzed Henry reaction.

References

Application Notes and Protocols for the One-Pot Synthesis of Tetrahydroquinolines using EDDA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient one-pot synthesis of diverse tetrahydroquinoline derivatives. This method utilizes ethylenediamine (B42938) diacetate (EDDA) as an organocatalyst in a domino Knoevenagel/hetero-Diels-Alder reaction sequence. The protocol is distinguished by its operational simplicity, use of a mild catalyst, and its ability to generate complex molecular architectures in a single step, making it a valuable tool for medicinal chemistry and drug discovery programs.

Introduction

Tetrahydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them attractive scaffolds for drug development. The domino Knoevenagel/hetero-Diels-Alder reaction offers an efficient and atom-economical approach to construct these complex molecules. This protocol details the use of EDDA as a catalyst for the reaction between pyrazolones and N,N-dialkylated aminobenzaldehydes, leading to the formation of novel tetrahydroquinolines bearing pyranopyrazole moieties.[1]

Data Presentation

The following table summarizes representative quantitative data for the EDDA-catalyzed one-pot synthesis of tetrahydroquinolines, showcasing the yields obtained with various substituted starting materials.

| Entry | Pyrazolone (B3327878) Derivative | N,N-dialkylated Aminobenzaldehyde | Product | Yield (%) |

| 1 | 1-Phenyl-3-methyl-5-pyrazolone | 4-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 1 | 85 |

| 2 | 1,3-Diphenyl-5-pyrazolone | 4-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 2 | 82 |

| 3 | 1-Phenyl-3-methyl-5-pyrazolone | 4-(Diethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 3 | 88 |

| 4 | 1,3-Diphenyl-5-pyrazolone | 4-(Diethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 4 | 80 |

| 5 | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | 4-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 5 | 78 |

| 6 | 1-Phenyl-3-methyl-5-pyrazolone | 2-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 6 | 75 |

Experimental Protocols